molecular formula C7H6N2O3S B6230783 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid CAS No. 1427667-74-0

6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid

Cat. No.: B6230783
CAS No.: 1427667-74-0
M. Wt: 198.2
InChI Key:
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Description

6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid is a complex organic compound with the molecular formula C7H6N2O3S. It is characterized by its unique structure, which includes a pyridazine ring fused with an oxathiine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with an oxathiine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid is unique due to its fused ring structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid involves the cyclization of a substituted pyridazine with a thiol and a carboxylic acid. The reaction is carried out under acidic conditions to promote cyclization and formation of the oxathiino ring system. The carboxylic acid group is introduced in the final step of the synthesis.", "Starting Materials": [ "2,3-dichloropyridazine", "2-mercaptoethanol", "sodium hydroxide", "sodium bicarbonate", "acetic anhydride", "acetic acid", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: 2,3-dichloropyridazine is reacted with 2-mercaptoethanol in the presence of sodium hydroxide to form the corresponding thiol-substituted pyridazine.", "Step 2: The thiol-substituted pyridazine is treated with sodium bicarbonate and acetic anhydride to form the corresponding acetylated pyridazine intermediate.", "Step 3: The acetylated pyridazine intermediate is treated with sulfuric acid in ethanol to promote cyclization and formation of the oxathiino ring system.", "Step 4: The resulting product is treated with aqueous sodium bicarbonate to neutralize the reaction mixture and the carboxylic acid group is introduced by treatment with acetic anhydride and acetic acid." ] }

CAS No.

1427667-74-0

Molecular Formula

C7H6N2O3S

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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